molecular formula C18H18BrN3O2 B5157272 5-bromopyridine-3-carboxylic acid;2-ethyl-3-methylquinolin-4-amine

5-bromopyridine-3-carboxylic acid;2-ethyl-3-methylquinolin-4-amine

Cat. No.: B5157272
M. Wt: 388.3 g/mol
InChI Key: SJXJOAILZUOMGM-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-carboxylic acid and 2-ethyl-3-methylquinolin-4-amine are two distinct chemical compounds. 5-Bromopyridine-3-carboxylic acid, also known as 5-bromonicotinic acid, is a brominated derivative of nicotinic acid. It is commonly used as a building block in organic synthesis. 2-Ethyl-3-methylquinolin-4-amine is a quinoline derivative, which is a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromopyridine-3-carboxylic acid: can be synthesized through various methods. One common method involves the bromination of nicotinic acid. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-100°C .

2-Ethyl-3-methylquinolin-4-amine: can be synthesized through a multi-step process starting from quinoline. The synthesis involves alkylation and amination reactions. The reaction conditions vary depending on the specific reagents used, but typically involve temperatures ranging from 50-150°C and the use of solvents such as ethanol or toluene .

Industrial Production Methods

Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-3-carboxylic acid: undergoes various types of chemical reactions, including:

2-Ethyl-3-methylquinolin-4-amine: can undergo:

    Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: It can be reduced to form amine derivatives with varying degrees of saturation.

Common Reagents and Conditions

    5-Bromopyridine-3-carboxylic acid: Common reagents include palladium catalysts for coupling reactions and bases such as potassium carbonate for substitution reactions.

    2-Ethyl-3-methylquinolin-4-amine: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

Properties

IUPAC Name

5-bromopyridine-3-carboxylic acid;2-ethyl-3-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.C6H4BrNO2/c1-3-10-8(2)12(13)9-6-4-5-7-11(9)14-10;7-5-1-4(6(9)10)2-8-3-5/h4-7H,3H2,1-2H3,(H2,13,14);1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXJOAILZUOMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)N.C1=C(C=NC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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